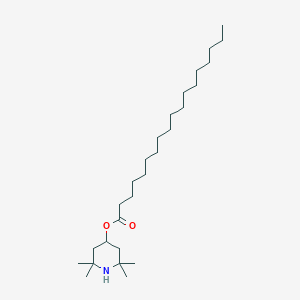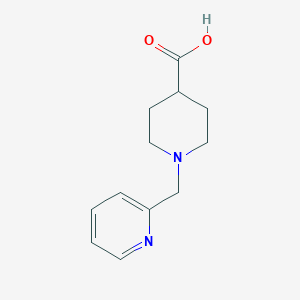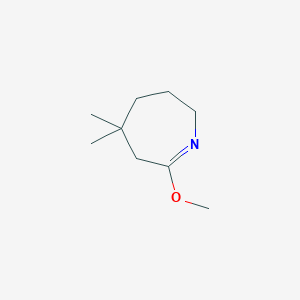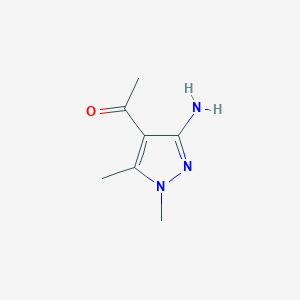
2,2,6,6-Tetramethyl-4-piperidinyl stearate
Overview
Description
2,2,6,6-Tetramethyl-4-piperidinyl stearate is a chemical compound with the molecular formula C27H53NO2 and a molecular weight of 423.72 g/mol . It is known for its applications as a light stabilizer in various industrial products, particularly in polymers and coatings . The compound is characterized by its waxy solid form and is often used to enhance the durability and longevity of materials exposed to light .
Mechanism of Action
Target of Action
It is known to be used in the production of polymers and coatings , suggesting that its targets could be related to these materials
Mode of Action
Given its use in polymers and coatings, it may interact with these materials to enhance their properties, such as flexibility, stretchability, and processing performance . More detailed studies are required to elucidate the exact interactions and changes resulting from this compound’s action.
Biochemical Pathways
As a component of polymers and coatings, it may influence the synthesis and degradation pathways of these materials
Result of Action
Given its industrial applications, it may contribute to the physical properties of polymers and coatings, such as flexibility and durability . More research is needed to describe the specific molecular and cellular effects of this compound’s action.
Action Environment
The action of 2,2,6,6-Tetramethyl-4-piperidinyl stearate may be influenced by various environmental factors, such as temperature, humidity, and exposure to light . For instance, its effectiveness in polymers and coatings could be affected by these factors
Preparation Methods
The synthesis of 2,2,6,6-Tetramethyl-4-piperidinyl stearate typically involves the esterification of 2,2,6,6-tetramethyl-4-piperidinol with stearic acid . The reaction is usually carried out under acidic conditions, with the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bond, resulting in the desired product .
Industrial production methods often involve continuous-flow processes to enhance efficiency and yield. For instance, the continuous-flow synthesis of similar compounds has been reported to significantly reduce reaction times and improve product purity .
Chemical Reactions Analysis
2,2,6,6-Tetramethyl-4-piperidinyl stearate undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the ester group into alcohols under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2,6,6-Tetramethyl-4-piperidinyl stearate has a wide range of applications in scientific research:
Comparison with Similar Compounds
2,2,6,6-Tetramethyl-4-piperidinyl stearate is often compared with other hindered amine light stabilizers, such as:
Bis(2,2,6,6-tetramethyl-4-piperidinyl) sebacate: Known for its high efficiency in stabilizing polymers.
2,2,6,6-Tetramethylpiperidine: Used in the synthesis of various light stabilizers and antioxidants.
The uniqueness of this compound lies in its specific application as a stearate ester, providing a balance between hydrophobicity and stabilizing efficiency .
Properties
IUPAC Name |
(2,2,6,6-tetramethylpiperidin-4-yl) octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H53NO2/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(29)30-24-22-26(2,3)28-27(4,5)23-24/h24,28H,6-23H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUOXOJMXILBTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1CC(NC(C1)(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H53NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801337919 | |
| Record name | 2,2,6,6-Tetramethyl-4-piperidinyl octadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801337919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid | |
| Record name | Fatty acids, C12-21 and C18-unsatd., 2,2,6,6-tetramethyl-4-piperidinyl esters | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
167078-06-0, 24860-22-8 | |
| Record name | Fatty acids, C12-21 and C18-unsatd., 2,2,6,6-tetramethyl-4-piperidinyl esters | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2,6,6-Tetramethyl-4-piperidinyl octadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801337919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(R)-1-(6-Fluorobenzo[D]thiazol-2-YL)ethanamine](/img/structure/B65592.png)


![2-[5-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B65599.png)





![Cyclopentanecarboxylic acid, 2-amino-4-fluoro-, (1R,2S)-rel-[partial]-(9CI)](/img/structure/B65619.png)



